1-Methyl-4-ethoxypyrrolidine-2-thione
Description
1-Methyl-4-ethoxypyrrolidine-2-thione is a five-membered heterocyclic compound featuring a pyrrolidine backbone substituted with a methyl group at position 1, an ethoxy group at position 4, and a thione (C=S) moiety at position 2. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., pyridinium salts and pyrrolidine derivatives) suggest synthetic routes involving alkylation, condensation, or nucleophilic substitution reactions .
Properties
CAS No. |
190193-02-3 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
4-ethoxy-1-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-3-9-6-4-7(10)8(2)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
SMHDXFAWQBZDNC-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=S)N(C1)C |
Canonical SMILES |
CCOC1CC(=S)N(C1)C |
Synonyms |
2-Pyrrolidinethione, 4-ethoxy-1-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine and Pyridine Derivatives
a. 1-Hydroxy-4-methylpyridine-2(1H)-thione (C₆H₇NOS)
- Structure : A pyridine ring with hydroxyl (-OH) and methyl (-CH₃) groups at positions 1 and 4, respectively, and a thione at position 2.
- Key Differences : Unlike 1-Methyl-4-ethoxypyrrolidine-2-thione, this compound has a six-membered pyridine ring and a hydroxyl group instead of ethoxy. The hydroxyl group enables stronger hydrogen bonding, as seen in its crystal packing interactions .
- Reactivity : The thione moiety in both compounds is nucleophilic, but the ethoxy group in the target compound may reduce ring reactivity due to electron-donating effects compared to the hydroxyl group .
b. Pyrrolidine Derivatives with Thiopyran Substituents
- Example: Pyrrolidine, 1-(3,6-dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)-, (S) (C₁₁H₁₉NOS).
- Structure : A pyrrolidine ring substituted with a methoxymethyl (-CH₂OCH₃) group and a thiopyran moiety.
- Key Differences : The thiopyran substituent introduces a sulfur-containing six-membered ring, altering steric bulk and electronic properties compared to the ethoxy group in the target compound. The (S)-stereochemistry in this derivative may also influence chiral recognition or biological activity .
Methoxy-Substituted Heterocycles
a. 4-Methoxypyrimidine
- Structure : A pyrimidine ring with a methoxy (-OCH₃) group at position 3.
- Key Differences : The methoxy group in pyrimidines primarily affects aromaticity and electronic distribution. In contrast, the ethoxy group in the target compound may provide greater steric hindrance and lipophilicity, impacting solubility and intermolecular interactions .
b. 4-Methoxyquinolin-2(1H)-one
- Structure: A fused bicyclic system with a methoxy group on the quinoline ring.
- Key Differences: The larger aromatic system in quinolinone derivatives allows for π-π stacking interactions, absent in the non-aromatic pyrrolidine thione. This structural disparity could lead to divergent applications in medicinal chemistry or materials science .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Hydrogen Bonding and Crystal Packing : The pyridinium iodide derivative () demonstrates C—H···I interactions, while 1-hydroxy-4-methylpyridine-2-thione () exhibits hydrogen bonding via its hydroxyl group. The ethoxy group in the target compound may promote weaker C—H···O interactions, influencing solubility and crystallinity .
This contrasts with smaller substituents like methyl or hydroxyl, which enhance intermolecular interactions .
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